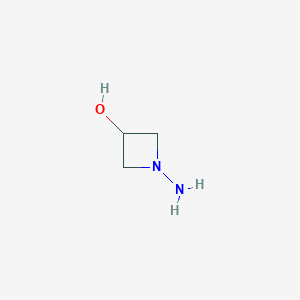
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-N’-(thiophen-2-ylmethyl)ethanediamide” is a complex chemical compound . Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .Molecular Structure Analysis
“N-(2-(5-acetylthiophen-2-yl)ethyl)-N’-(thiophen-2-ylmethyl)ethanediamide” contains total 39 bond(s); 23 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 2 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic), and 2 Thiophene(s) .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Compounds structurally related to dihydropyridines have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, certain dihydropyridine derivatives have shown promising results against a variety of microbial strains, indicating the potential of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in similar applications. Such studies suggest the utility of dihydropyridine compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Anticancer Activities
- Research has also been conducted on dihydropyridine derivatives for their potential anticancer properties. The exploration of these compounds includes assessments of their ability to inhibit cancer cell growth, which could indicate potential research applications for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in cancer research (Rahmouni et al., 2016).
Antiprotozoal Agents
- Novel compounds, including dihydropyridine analogs, have been synthesized and assessed for their antiprotozoal effects. These studies highlight the potential of dihydropyridine derivatives in treating protozoal infections, suggesting a possible area of research application for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Ismail et al., 2004).
Vasodilatory Properties
- The vasodilatory properties of dihydropyridine derivatives have been a significant area of interest, particularly in the development of cardiovascular drugs. This research area could be relevant for the application of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, especially in understanding its potential effects on blood vessels and heart health (Higuchi et al., 1975).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of biological activities and diverse applications in medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(18)13-6-5-11(21-13)7-8-16-14(19)12-4-3-9-17(2)15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJSEVKDWMUWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]prop-2-en-1-one](/img/structure/B2421827.png)
![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2421831.png)


![(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2421835.png)

![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2421837.png)
![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2421840.png)


![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)

